1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)-

Medicinal Chemistry Sigma Receptor Ligands Physicochemical Profiling

Procuring the correct isomer is critical: CAS 927994-70-5 bears the 4-methylphenyl group at the C1 stereogenic center, preserving a primary amine (2 HBDs), unlike its N-aryl isomer (CAS 74474-30-9) which lacks this handle. This structural distinction is essential for sigma receptor SAR programs and asymmetric catalysis. - Confirmed stereochemistry: Chiral C1 center with a primary amine for parallel library synthesis. - Predicted LogD (pH 7.4) of 0.17 and 2 HBDs align with CNS drug-like space. - pH-dependent LogD shift (Δ=1.65) enables tumor-microenvironment-activated prodrug designs. Each shipment includes rigorous QC documentation to ensure isomer identity, preventing costly synthetic rework.

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
CAS No. 927994-70-5
Cat. No. B12126197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)-
CAS927994-70-5
Molecular FormulaC13H22N2
Molecular Weight206.33 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C1=CC=C(C=C1)C)N
InChIInChI=1S/C13H22N2/c1-4-15(5-2)10-13(14)12-8-6-11(3)7-9-12/h6-9,13H,4-5,10,14H2,1-3H3
InChIKeySNVZAIYZNMGLPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)- (CAS 927994-70-5): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)- (CAS 927994-70-5), also designated as N¹,N¹-diethyl-1-(4-methylphenyl)ethane-1,2-diamine or [2-amino-1-(4-methylphenyl)ethyl]diethylamine, is a substituted ethylenediamine derivative with the molecular formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol . The compound features a 4-methylphenyl (p-tolyl) substituent attached to the C1 carbon of the ethane-1,2-diamine backbone, with two ethyl groups on the N¹ nitrogen and a primary amine (–NH₂) at the C2 terminus, generating a stereogenic center at C1 . It belongs to the phenylalkyl 1,2-diamine class, a scaffold recognized in medicinal chemistry for sigma receptor ligand development [1]. The compound is commercially available as a research chemical from suppliers including Matrix Scientific and Santa Cruz Biotechnology (catalog sc-331574) .

Why Generic Substitution Fails for 1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)-: The Critical Role of Regiochemistry and Functional Group Topology


This compound cannot be interchanged with its closest positional isomer—1,2-Ethanediamine, N,N-diethyl-N'-(4-methylphenyl)- (CAS 74474-30-9)—because the site of aryl attachment fundamentally alters the molecular topology, hydrogen-bonding capacity, and derivatization potential. In CAS 927994-70-5, the 4-methylphenyl group is C-linked at the C1 stereogenic carbon, preserving a primary amine (–NH₂) at C2 with two hydrogen bond donors (HBD = 2), whereas the N-aryl isomer (CAS 74474-30-9) bears the aromatic group on a nitrogen atom, eliminating the primary amine and reducing the HBD count to 1 . This single-atom connectivity difference produces distinct LogD profiles, rotatable bond counts, and nucleophilic reactivity patterns that are critical when the compound is employed as a chiral building block, a bidentate ligand precursor, or a scaffold for parallel medicinal chemistry libraries . Procurement of the incorrect isomer will yield a molecule with different hydrogen-bonding pharmacophoric features and incompatible downstream synthetic handles [1].

Quantitative Differentiation Evidence for 1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)- (CAS 927994-70-5) Versus Closest Analogs


Constitutional Isomerism: C-Aryl (927994-70-5) vs. N-Aryl (74474-30-9) Connectivity Dictates Hydrogen Bond Donor Capacity

CAS 927994-70-5 is a C-aryl ethylenediamine in which the 4-methylphenyl group is attached to the C1 carbon of the ethane backbone, generating a chiral center and preserving a primary amine (–NH₂) at C2. In contrast, its positional isomer CAS 74474-30-9 is an N-aryl ethylenediamine with the 4-methylphenyl group attached directly to the N' nitrogen, resulting in a secondary aniline-type nitrogen. This fundamental regiochemical difference produces a hydrogen bond donor (HBD) count of 2 for the target compound (one primary NH₂ + one secondary NH) versus 1 for the N-aryl isomer (one secondary NH only) .

Medicinal Chemistry Sigma Receptor Ligands Physicochemical Profiling

Lipophilicity Profile Comparison: LogP and pH-Dependent LogD Differentiation Between C-Aryl and Des-Methyl Analogs

The predicted ACD/LogP for CAS 927994-70-5 is 2.60, with a pH-dependent LogD of 0.17 at pH 7.4 and −1.48 at pH 5.5 . The substantial pH-dependent shift (ΔLogD = 1.65 units between pH 5.5 and 7.4) reflects the ionization state of the primary amine (predicted pKa ~9–10), which becomes largely protonated at physiological pH. For the N-aryl isomer CAS 74474-30-9, the aniline-type nitrogen exhibits a substantially lower pKa, resulting in a different ionization profile at physiological pH and reduced pH-dependent LogD swing . The des-methyl phenyl analog (CAS 31788-97-3, N¹,N¹-diethyl-1-phenylethane-1,2-diamine) has a lower molecular weight (192.30 vs. 206.33) and a correspondingly lower predicted LogP due to the absence of the para-methyl group .

ADME Prediction Drug Likeness Lipophilicity

Predicted Physicochemical Property Benchmarking: Boiling Point, Density, and Environmental Fate Parameters

Comprehensive predicted physicochemical data are available for CAS 927994-70-5 from the ACD/Labs Percepta Platform and US EPA EPISuite. Key values include: predicted boiling point 277.9 ± 25.0 °C at 760 mmHg, density 1.0 ± 0.1 g/cm³, vapor pressure 0.000797 mm Hg at 25 °C, estimated water solubility 5,229 mg/L at 25 °C, and a Log Koc of 3.967 indicating moderate soil adsorption potential . The compound is predicted to be not readily biodegradable (BIOWIN probability), with an ultimate biodegradation timeframe of weeks-months . In comparison, the simpler N,N-diethylethylenediamine (CAS 100-36-7, MW 116.20) has a substantially lower boiling point (~145–150 °C) and higher water solubility due to the absence of the hydrophobic 4-methylphenyl group [1].

Process Chemistry Formulation Development Environmental Safety

Molecular Flexibility and Rotatable Bond Count: Implications for Conformational Entropy and Target Binding

CAS 927994-70-5 possesses 5 freely rotatable bonds as predicted by ACD/Labs, compared to 6 rotatable bonds for its N-aryl positional isomer CAS 74474-30-9 . The one-bond reduction in rotational freedom arises because the N-aryl isomer has an additional rotatable C–N bond between the ethylenediamine backbone and the aromatic ring (an sp²–sp³ C–N single bond), whereas the target compound has a direct C–C bond between the chiral C1 carbon and the aromatic ring. Additionally, the target compound carries one stereogenic center (C1), creating the potential for enantiomer-specific biological activity—a feature absent in the N-aryl isomer which lacks a chiral carbon center . Published SAR on related phenylalkyl 1,2-diamines demonstrates that sigma-1 receptor (S1R) exhibits enantiopreference toward (S)-configuration at the stereogenic center bearing the aromatic moiety, making the chiral nature of the target compound a critical differentiator for receptor targeting applications [1].

Molecular Design Conformational Analysis Ligand Efficiency

Primary Amine Derivatization Handle: Synthetic Versatility Advantage Over N-Aryl Isomer

The presence of a free primary amine (–NH₂) at the C2 position of CAS 927994-70-5 enables a broad set of well-established derivatization chemistries—including amide coupling with carboxylic acids, reductive amination with aldehydes/ketones, sulfonamide formation, urea synthesis via isocyanate coupling, and Boc/Fmoc protection—that are either unavailable or proceed with substantially different kinetics on the N-aryl isomer CAS 74474-30-9, where the aromatic ring is directly attached to nitrogen forming an aniline (pKa ~4–5) with attenuated nucleophilicity . The primary amine also serves as a metal-coordinating group, enabling the compound to function as a bidentate (N,N) or potentially tridentate ligand in transition metal complexation, in contrast to the N-aryl isomer which presents only one strongly coordinating aliphatic nitrogen . Commercial availability from Matrix Scientific and Santa Cruz Biotechnology (sc-331574, priced at $260/500 mg) confirms that the compound is stocked as a research building block specifically for downstream derivatization workflows .

Synthetic Chemistry Library Synthesis Building Block Utility

Recommended Research and Industrial Application Scenarios for 1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)- (CAS 927994-70-5) Based on Differentiated Evidence


Chiral Building Block for Asymmetric Synthesis of Sigma Receptor Ligands and CNS-Targeted Compound Libraries

The stereogenic C1 center bearing the 4-methylphenyl group, combined with the flexible ethylenediamine backbone carrying both a tertiary diethylamino group and a derivatizable primary amine, makes CAS 927994-70-5 a privileged scaffold for constructing focused libraries targeting sigma-1 and sigma-2 receptors, where phenylalkyl 1,2-diamine pharmacophores have demonstrated nanomolar binding affinities [1]. The predicted LogD of 0.17 at pH 7.4 and 2 HBDs place the compound within favorable CNS drug-like property space, and the primary amine enables rapid parallel derivatization to explore SAR around the eastern hydrophobic pocket of the sigma receptor pharmacophore model .

Bidentate (N,N) Ligand Precursor for Transition Metal Catalysis and Coordination Chemistry

The 1,2-diamine motif with differential substitution (tertiary N¹,N¹-diethyl vs. primary NH₂ at C2) provides an electronically asymmetric metal-binding environment that can be exploited for designing catalysts with differentiated reactivity at two coordination sites. Published studies on related (chiral substituent)(diethyl)-ethanediamine Zn(II) and Cu(II) complexes as precatalysts for rac-lactide polymerization demonstrate the utility of this ligand class [1]. The presence of the para-tolyl group increases steric bulk near the metal center, which can influence enantioselectivity outcomes.

Pharmacophore Fragment for Structure-Based Drug Design Targeting pH-Sensitive Microenvironments

The pronounced pH-dependent LogD shift (ΔLogD = 1.65 units between pH 5.5 and 7.4) uniquely positions CAS 927994-70-5 as a candidate for designing tumor-microenvironment-activated prodrugs or pH-responsive delivery systems [1]. Compounds with this property accumulate differentially in acidic compartments (endosomes, lysosomes, tumor interstitium), and the primary amine can be conjugated to payloads via acid-labile linkers. This pH sensitivity is absent in the N-aryl isomer (CAS 74474-30-9), which lacks a basic primary amine and therefore does not exhibit the same ionization-dependent lipophilicity switch.

Reference Standard for Analytical Method Development and Isomer-Specific Quality Control

Given the existence of the closely related positional isomer CAS 74474-30-9 (identical molecular formula and mass), CAS 927994-70-5 serves as a critical reference standard for developing isomer-specific analytical methods (HPLC, GC-MS, NMR) capable of resolving these constitutional isomers in reaction monitoring, purity assessment, and regulatory documentation. The compound's distinct SMILES (CCN(CC)CC(N)c1ccc(C)cc1), InChI Key (SNVZAIYZNMGLPC-UHFFFAOYSA-N), and predicted boiling point (277.9 °C) provide unique identifiers for unambiguous characterization [1].

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